Product packaging for 3-Methoxy-5-(4-methylphenyl)pyridine(Cat. No.:CAS No. 1373233-04-5)

3-Methoxy-5-(4-methylphenyl)pyridine

Cat. No.: B572717
CAS No.: 1373233-04-5
M. Wt: 199.253
InChI Key: GVEXIBWPAVUELY-UHFFFAOYSA-N
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Description

3-Methoxy-5-(4-methylphenyl)pyridine is a specialized pyridine derivative of interest in medicinal chemistry and materials science research. Pyridine scaffolds are privileged structures in drug discovery, found in numerous commercially available medications and compounds investigated for targeting the central nervous system (CNS) . The structural motif of a pyridine ring substituted with methoxy and aryl groups is frequently explored for its potential biological activity. Research on analogous pyridine derivatives indicates potential for interaction with various neurological targets, such as GABA-A receptors and ion channels, which are relevant in the study of anticonvulsant and antidepressant agents . Furthermore, the molecular structure, featuring a methoxy group and a lipophilic 4-methylphenyl substituent, makes it a valuable building block (synthon) for synthesizing more complex heterocyclic systems. It may also serve as a route-specific marker or intermediate in organic synthesis methodologies . This product is provided for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B572717 3-Methoxy-5-(4-methylphenyl)pyridine CAS No. 1373233-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-3-5-11(6-4-10)12-7-13(15-2)9-14-8-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEXIBWPAVUELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742954
Record name 3-Methoxy-5-(4-methylphenyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-04-5
Record name Pyridine, 3-methoxy-5-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methoxy 5 4 Methylphenyl Pyridine and Its Analogues

Retrosynthetic Analysis of the 3-Methoxy-5-(4-methylphenyl)pyridine Scaffold

A retrosynthetic analysis of this compound reveals several key bond disconnections that suggest potential synthetic pathways. The primary disconnection points are the carbon-carbon bond between the pyridine (B92270) ring and the 4-methylphenyl group, and the carbon-oxygen bond of the methoxy (B1213986) group.

One common retrosynthetic approach involves disconnecting the aryl-pyridine bond. This leads to two primary precursors: a 5-halo-3-methoxypyridine and a 4-methylphenyl organometallic reagent, such as 4-methylphenylboronic acid. This strategy relies on well-established cross-coupling reactions to form the desired product.

Another retrosynthetic strategy focuses on building the pyridine ring from acyclic precursors. This approach might involve the condensation of smaller, functionalized molecules to construct the heterocyclic core with the desired substitution pattern already in place. The starting materials for such a synthesis would be determined by the specific ring formation reaction employed.

Direct Synthetic Routes to the Core Structure

Several direct synthetic routes are available for the construction of the this compound core.

Pyridine Ring Formation Strategies

Hantzsch-type Condensations: The Hantzsch pyridine synthesis is a classic method for constructing dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org This one-pot condensation reaction typically involves an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. wikipedia.orgorganic-chemistry.orgyoutube.com For the synthesis of a 3,5-disubstituted pyridine like the target molecule, this method could be adapted, although it may present challenges in achieving the specific substitution pattern and may require subsequent functional group manipulations. The mechanism involves the initial formation of a Knoevenagel condensation product and an enamine, which then combine and cyclize. organic-chemistry.org

Knoevenagel Condensations: The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that can be a step within broader pyridine synthesis strategies. wikipedia.orgnumberanalytics.com It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a weak base. wikipedia.org While not a direct pyridine synthesis on its own, it is a crucial component in multi-step sequences that lead to the formation of the pyridine ring. wikipedia.orgbas.bg

Cross-Coupling Methodologies for Aryl-Pyridine Linkages

Cross-coupling reactions are a powerful and widely used tool for forming carbon-carbon bonds, including the aryl-pyridine linkage in the target molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most common methods for this type of transformation. It typically involves the coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, this would involve reacting a 5-halo-3-methoxypyridine with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. acs.orgacs.org The use of heterogeneous catalysts like palladium on carbon (Pd/C) has also been explored for the synthesis of arylpyridines. acs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and has been applied to the synthesis of bipyridines and other substituted pyridines. organic-chemistry.orgorgsyn.orgnih.govmit.edu The synthesis of the target molecule could be achieved by coupling a 5-halopyridine derivative with a 4-methylphenylzinc halide.

Buchwald-Hartwig Amination: While primarily a method for forming carbon-nitrogen bonds, the principles of palladium-catalyzed cross-coupling are central to this reaction. nih.govchemspider.comlibretexts.orgwikipedia.org It demonstrates the versatility of palladium catalysts in forming various types of bonds with aryl halides.

Functional Group Interconversions on Pre-formed Pyridine Rings

Once a substituted pyridine ring is formed, functional group interconversions can be employed to arrive at the final product. For example, a hydroxyl group on the pyridine ring could be converted to a methoxy group via Williamson ether synthesis. Similarly, other functional groups can be introduced or modified to achieve the desired substitution pattern. nih.gov The reactivity of the pyridine ring can be influenced by the existing substituents, and in some cases, the nitrogen atom can be temporarily oxidized to a pyridine N-oxide to alter the regioselectivity of subsequent reactions. wikipedia.org

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors.

Preparation of Substituted Pyridine Precursors

The synthesis of appropriately substituted pyridine precursors is a critical step. For instance, the preparation of 3,5-disubstituted pyridines can be challenging. One approach involves the synthesis of 2-halo-5-halomethylpyridines, which can serve as versatile intermediates for further functionalization. google.com Another strategy involves the catalytic hydrogenation of a cyanopyridine to an aminomethylpyridine, which can then be converted to other functional groups. google.comgoogle.com The synthesis of pyridylboronic acids, such as 2-methoxy-5-pyridylboronic acid, has been optimized for use in Suzuki-Miyaura coupling reactions. acs.org

The synthesis of the other key precursor, 4-methylphenylboronic acid, is well-established. It is a commercially available reagent and can be synthesized from the corresponding Grignard reagent and a trialkyl borate. biosynth.comchemspider.comtcichemicals.comsigmaaldrich.com

Interactive Data Tables

Table 1: Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Coupling ReactionCatalystKey ReactantsTypical Solvents
Suzuki-MiyauraPalladium complexesAryl halide, Arylboronic acidToluene, DME, Water
NegishiPalladium or Nickel complexesAryl halide, Organozinc reagentTHF, DMF
StillePalladium complexesAryl halide, Organotin reagentToluene, Dioxane

Table 2: Common Pyridine Ring Formation Strategies

Synthesis NameKey PrecursorsReaction TypeKey Features
HantzschAldehyde, β-ketoester, AmmoniaCondensation/CyclizationForms dihydropyridines, requires subsequent oxidation. wikipedia.orgorganic-chemistry.org
KröhnkePyridinium salt, α,β-unsaturated carbonylMichael Addition/CyclizationUtilizes pyridine as a non-incorporated reagent. wikipedia.org

Preparation of Functionalized Phenyl and Methoxyphenyl Building Blocks

The synthesis of 3,5-disubstituted pyridines like this compound typically relies on cross-coupling reactions or ring-forming condensation strategies, both of which necessitate the preparation of appropriately functionalized building blocks. These precursors must contain the requisite phenyl and methoxyphenyl moieties, often activated for subsequent reaction steps.

Key building blocks for these syntheses include:

Boronic Acids and Esters: Arylboronic acids are critical intermediates for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. For instance, (4-methylphenyl)boronic acid would be a key reactant to introduce the p-tolyl group onto a pyridine ring. The preparation of such boronic acids is well-established. Similarly, pyridine-fused boronic ester building blocks can be generated through methods like diboration-electrocyclization sequences, providing versatile handles for further functionalization. nih.gov

Organohalides: Halogenated pyridines and arenes serve as essential electrophilic partners in numerous cross-coupling reactions. For example, a 3-bromo-5-methoxypyridine (B189597) or 3-chloro-5-methoxypyridine (B183929) could react with a (4-methylphenyl)-derived organometallic reagent. The relative reactivity of different halogens (I > Br >> Cl) can be exploited for sequential, selective functionalization. nih.gov

Aldehydes and Ketones: In ring-forming syntheses like the Hantzsch or Kröhnke pyridine syntheses, functionalized aldehydes and ketones are fundamental starting materials. mdpi.com For example, 4-methylbenzaldehyde (B123495) could be used as a component in a multicomponent reaction to form the pyridine ring, incorporating the 4-methylphenyl group directly. nih.gov

Enamines and Enaminones: These nucleophilic building blocks are employed in various pyridine syntheses. They can be prepared from the condensation of amines with β-dicarbonyl compounds and serve as precursors that incorporate multiple atoms into the final pyridine ring structure. mdpi.com

The table below summarizes representative functionalized building blocks and common synthetic routes.

Building Block CategorySpecific ExampleTypical Preparation MethodApplication in Pyridine Synthesis
Arylboronic Acids (4-methylphenyl)boronic acidGrignard reaction of 4-bromotoluene (B49008) with trialkyl borate, followed by hydrolysis.Suzuki-Miyaura cross-coupling with a dihalopyridine. nih.gov
Heteroaryl Halides 3-Bromo-5-methoxypyridineHalogenation of 3-hydroxypyridine (B118123) followed by O-methylation.Cross-coupling reactions (e.g., Suzuki, Stille, Negishi).
Aromatic Aldehydes 4-MethylbenzaldehydeOxidation of p-xylene (B151628) or formylation of toluene.Hantzsch and other multicomponent pyridine syntheses. nih.govacs.org
Acetophenones 4-MethylacetophenoneFriedel-Crafts acylation of toluene.Component in multicomponent reactions for pyridine synthesis. acs.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving the desired substitution pattern in complex molecules like this compound requires precise control over the reaction selectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing polysubstituted pyridines, this is often achieved by exploiting the differential reactivity of leaving groups in cross-coupling reactions. A well-established reactivity trend for palladium-catalyzed Suzuki coupling is: -I > -Br ≥ -OTf >> -OSO2F > -Cl. nih.gov This hierarchy allows for the stepwise and controlled introduction of different aryl groups. For instance, a molecule containing both a bromide and a fluorosulfate (B1228806) group can be selectively coupled at the bromide position first, leaving the fluorosulfate intact for a subsequent, different coupling reaction. nih.gov This strategy provides a modular and highly controlled route to unsymmetrically substituted pyridines.

Regioselectivity , the control of the position of substitution, is crucial.

In ring-forming reactions , the substitution pattern of the final pyridine is dictated by the structure of the acyclic precursors. For example, in the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, the aldehyde provides the C4 carbon of the pyridine ring. mdpi.com

In the functionalization of a pre-existing pyridine ring , the inherent electronic properties of the substituted pyridine direct incoming reagents. The nitrogen atom deactivates the ring towards electrophilic substitution (favoring the 3-position) and activates it for nucleophilic substitution (favoring the 2- and 4-positions). Direct C-H functionalization methods are emerging that leverage directing groups or specialized catalysts to achieve high regioselectivity that can override the innate reactivity of the ring. organic-chemistry.org

Stereoselectivity is a primary consideration in the synthesis of chiral molecules containing a pyridine moiety, such as certain pharmaceuticals. While this compound itself is achiral, the development of asymmetric methods is a major field of research. Enantioselective synthesis of chiral piperidines, for example, can be achieved from pyridine precursors through asymmetric reduction or functionalization strategies, including chemo-enzymatic dearomatization or rhodium-catalyzed asymmetric reductive Heck reactions. acs.org Such methods are vital for producing enantiomerically pure drug candidates. acs.org

Green Chemistry Approaches and Sustainable Synthetic Protocols for Pyridine Derivatives

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. researchgate.net The synthesis of pyridine derivatives has been a significant area for the application of green chemistry principles, aiming to reduce waste, shorten reaction times, and use less hazardous materials. rasayanjournal.co.in

Key green strategies include:

Multicomponent Reactions (MCRs): MCRs, such as the Hantzsch pyridine synthesis, are inherently green because they combine three or more reactants in a single step to form a complex product. rasayanjournal.co.in This approach improves atom economy, reduces the number of synthetic and purification steps, and minimizes solvent and energy consumption compared to traditional multi-step syntheses. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and increasing product yields. nih.govacs.org This efficiency leads to significant energy savings and higher throughput. A comparison of conventional heating versus microwave irradiation for the synthesis of certain pyridine derivatives demonstrated a significant reduction in reaction time (from hours to minutes) and an increase in yield (e.g., from 84% to 93%). nih.gov

Use of Green Catalysts and Solvents: There is a strong focus on replacing hazardous reagents and solvents. This includes the development of reusable heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles, which can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of activity. researchgate.net The use of environmentally friendly solvents like water or ethanol, or conducting reactions under solvent-free conditions, further enhances the sustainability of the process. rasayanjournal.co.inmdpi.com

Ultrasound and Mechanical Methods: Sonication (ultrasound irradiation) and mechanochemical methods like ball milling are other green techniques used for pyridine synthesis. rasayanjournal.co.intandfonline.com These methods can promote reactions by creating localized high-pressure and high-temperature zones or by increasing the reactive surface area of solid reactants, often allowing for solvent-free conditions and high yields. rasayanjournal.co.in

The table below presents a comparison of conventional and green synthetic methods for pyridine derivatives, highlighting the advantages of sustainable approaches.

MethodConventional ApproachGreen AlternativeAdvantages of Green Alternative
Heating Conventional oil bath heating (hours)Microwave irradiation (minutes)Reduced reaction time, increased yields, energy efficiency. nih.govacs.org
Catalysis Homogeneous, often toxic metal catalystsReusable heterogeneous catalysts (e.g., magnetic nanoparticles)Easy catalyst separation and reuse, reduced waste. researchgate.net
Reaction Type Stepwise synthesis with isolation of intermediatesOne-pot multicomponent reactionsHigher atom economy, fewer steps, less solvent waste. acs.org
Solvent Hazardous organic solvents (e.g., DMF, Dichloromethane)Benign solvents (e.g., water, ethanol) or solvent-free conditionsReduced environmental impact and improved safety. nih.govrasayanjournal.co.in

These green protocols are integral to developing more sustainable and economically viable routes for the large-scale production of pyridine-containing compounds. nih.gov

Chemical Reactivity and Derivatization Strategies for 3 Methoxy 5 4 Methylphenyl Pyridine

Reactivity of the Pyridine (B92270) Heterocycle

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Due to the electronegative nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com Reactions typically require harsh conditions, and substitution generally occurs at the 3-position (β-position), which is the most electron-rich carbon. wikipedia.orgquora.com In 3-Methoxy-5-(4-methylphenyl)pyridine, the existing substituents modulate this inherent reactivity. The methoxy (B1213986) group at C-3 is an activating, ortho-, para-directing group, while the pyridine nitrogen deactivates the ring, particularly at the C-2, C-4, and C-6 positions.

The directing effects of the methoxy group and the pyridine nitrogen are opposed. While the methoxy group would direct incoming electrophiles to the C-2 and C-4 positions, these positions are the most electronically deactivated by the heterocyclic nitrogen. Therefore, electrophilic substitution is challenging. When it does occur, substitution is most likely to happen at the C-4 position, which is para to the strongly activating methoxy group, despite the deactivating effect of the nitrogen. Activation of the pyridine ring, for instance through N-oxidation, can facilitate substitution at the 4-position. wikipedia.orgyoutube.com Direct nitration of pyridine itself is sluggish, and Friedel-Crafts alkylations or acylations typically fail, leading instead to N-alkylation or N-acylation. wikipedia.orgyoutube.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagent/Conditions Expected Major Product Position Rationale
Nitration HNO₃/H₂SO₄, high temp. C-4 or No Reaction The methoxy group directs para (C-4), but the ring is strongly deactivated. Reaction may require N-oxide formation first. wikipedia.orgrsc.org
Halogenation Br₂/FeBr₃ or Cl₂, high temp. C-4 Bromination and chlorination of pyridine can proceed, though they are more difficult than for benzene. wikipedia.org

| Sulfonation | SO₃/H₂SO₄, HgSO₄ catalyst | C-4 | Sulfonation of pyridine is notoriously difficult. The reaction is aided by a catalyst and high temperatures. wikipedia.org |

Nucleophilic Attack and Addition Reactions on the Pyridine Core

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophiles preferentially attack the C-2 (α) and C-4 (γ) positions, as the negative charge of the resulting intermediate (a Meisenheimer-type complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.comquimicaorganica.org For this compound, the C-2, C-4, and C-6 positions are activated for nucleophilic substitution.

A key reaction is the direct substitution of a hydride ion in the Chichibabin reaction, which installs an amino group, typically at the C-2 or C-6 position, using a reagent like sodium amide (NaNH₂). wikipedia.org Another important strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halide) located at the 2-, 4-, or 6-position. While the parent compound lacks a suitable leaving group, this pathway is critical for derivatized analogues. Recent studies have also shown that a methoxy group itself can be displaced by strong nucleophiles under specific conditions. For instance, 3-methoxypyridine (B1141550) can undergo C-3 amination with various amines in the presence of sodium hydride and a lithium iodide additive, displacing the methoxy group. ntu.edu.sg

Table 2: Examples of Nucleophilic Attack on the Pyridine Core

Reaction Type Reagent/Conditions Target Position Product Type
Chichibabin Amination NaNH₂, toluene, heat C-2, C-6 2-Amino or 6-amino derivative wikipedia.org
Organometallic Addition Organolithium (RLi) or Grignard (RMgX) reagents C-2, C-6 Dihydropyridine (B1217469) adduct, rearomatized upon oxidation

| Methoxy Group Displacement | Piperidine, NaH, LiI, THF, 60 °C | C-3 | 3-(Piperidin-1-yl)-5-(4-methylphenyl)pyridine ntu.edu.sg |

N-Oxidation and Subsequent Transformations

The lone pair of electrons on the pyridine nitrogen atom is readily susceptible to oxidation, similar to a tertiary amine. wikipedia.org This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid to form the corresponding pyridine N-oxide. nih.govarkat-usa.org The N-oxidation of 3-substituted pyridines is a well-established process. nih.govacs.orgtandfonline.com

The formation of the N-oxide has profound consequences for the reactivity of the pyridine ring. The N-oxide group is strongly electron-donating through resonance, which activates the C-2 and C-4 positions towards electrophilic substitution. wikipedia.orgyoutube.com Following substitution, the N-oxide can be deoxygenated back to the pyridine using reducing agents like zinc dust or triphenylphosphine, providing a powerful strategy for functionalizing the 4-position. youtube.com Furthermore, pyridine N-oxides can undergo photochemical rearrangements, such as valence isomerization, to yield substituted pyridinols, offering a pathway to C-3 hydroxylated products. acs.org

Table 3: Common Reagents for N-Oxidation

Reagent Typical Conditions Reference
Hydrogen Peroxide (H₂O₂) Glacial acetic acid, heat arkat-usa.org
meta-Chloroperoxybenzoic acid (m-CPBA) Chlorinated solvent (e.g., CH₂Cl₂), room temp. arkat-usa.org
Potassium peroxymonosulfate (B1194676) (Oxone®) Aqueous methanol arkat-usa.org

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, aqueous H₂O₂ | arkat-usa.org |

Reactivity of the Methoxy Substituent

Ether Cleavage and Functional Group Interconversions

The methoxy group in this compound is an aryl methyl ether. This C-O bond can be cleaved under strongly acidic conditions, most commonly with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the methyl group in an SN2 mechanism. This cleavage results in the formation of a pyridinol (a hydroxy pyridine) and a methyl halide. libretexts.orgkhanacademy.org Because a nucleophile will not readily attack an aromatic ring carbon, the cleavage exclusively yields the phenol-type product and the alkyl halide. libretexts.orgncert.nic.in Other Lewis acids, such as boron tribromide (BBr₃), are also highly effective for this transformation, often under milder conditions.

This reaction is a fundamental functional group interconversion, transforming the methoxy derivative into the corresponding 3-hydroxy-5-(4-methylphenyl)pyridine. This pyridinol product opens up new avenues for derivatization via reactions of the hydroxyl group.

Table 4: Reagents for Aryl Methyl Ether Cleavage

Reagent Conditions Products
Hydrogen Iodide (HI) Aqueous solution, heat 3-Hydroxy-5-(4-methylphenyl)pyridine + Methyl iodide
Hydrogen Bromide (HBr) Aqueous solution, heat 3-Hydroxy-5-(4-methylphenyl)pyridine + Methyl bromide
Boron Tribromide (BBr₃) CH₂Cl₂, low temp. to r.t. 3-Hydroxy-5-(4-methylphenyl)pyridine + CH₃Br (after workup)

| 2-(Diethylamino)ethanethiol | Base (e.g., K₂CO₃), DMF, heat | 3-Hydroxy-5-(4-methylphenyl)pyridine organic-chemistry.org |

Oxidative Modifications

Direct oxidative modification of the methoxy group itself is less common than ether cleavage. However, oxidative demethylation is a known transformation. Certain oxidizing agents can cleave the methyl group, leading to the formation of the corresponding phenol (B47542) or, under more vigorous conditions, potentially over-oxidation products. For example, some systems utilizing a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant can achieve the oxidative deprotection of similar p-methoxybenzyl (PMB) ethers. organic-chemistry.org Another potential, though less direct, modification could involve the oxidation of the tolyl methyl group to a carboxylic acid or alcohol, which would in turn modify the electronic properties of the entire molecule, but this is a reaction of the tolyl substituent, not the methoxy group. Considering the specific focus on the methoxy substituent, oxidative cleavage remains the most relevant transformation in this category.

Reactivity of the 4-Methylphenyl Substituent

The 4-methylphenyl (p-tolyl) group attached to the pyridine core offers two primary locations for chemical modification: the benzylic methyl group and the aromatic phenyl ring itself.

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group of the tolyl substituent is susceptible to oxidation and halogenation reactions, providing a handle for further functionalization.

Oxidation: The benzylic methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. This transformation is a valuable tool for introducing new functionalities. For instance, oxidation to a carboxylic acid creates a key intermediate, 3-methoxy-5-(4-carboxyphenyl)pyridine, which can be utilized in the synthesis of more complex molecules, such as porphyrin-peptidyl-phosphonate conjugates with potential applications in photodynamic therapy. nih.gov Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The resulting carboxylic acid can then undergo a variety of subsequent reactions, such as esterification or amidation, to generate a library of derivatives.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. wikipedia.org This reaction proceeds via a free-radical chain mechanism to yield the corresponding 4-(halomethyl)phenyl derivative. wikipedia.org These benzylic halides are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including amines, alcohols, and cyanides. This provides a straightforward route to diversify the core structure.

Reaction TypeReagents and ConditionsProduct Functional Group
OxidationKMnO₄, heatCarboxylic Acid (-COOH)
OxidationCrO₃, H₂SO₄Carboxylic Acid (-COOH)
HalogenationN-Bromosuccinimide (NBS), UV lightBromomethyl (-CH₂Br)
HalogenationN-Chlorosuccinimide (NCS), UV lightChloromethyl (-CH₂Cl)

Electrophilic Aromatic Substitution on the Phenyl Ring

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the phenyl ring. libretexts.orgprepchem.com The position of substitution will be governed by the combined directing effects of the methyl group and the pyridine ring, as well as steric hindrance.

ReactionElectrophileTypical Reagents
NitrationNO₂⁺HNO₃, H₂SO₄
HalogenationBr⁺, Cl⁺Br₂, FeBr₃ or Cl₂, AlCl₃
SulfonationSO₃Fuming H₂SO₄
Friedel-Crafts AcylationRCO⁺RCOCl, AlCl₃
Friedel-Crafts AlkylationR⁺RCl, AlCl₃

Metal-Catalyzed Transformations and C-H Functionalization of the Pyridine and Phenyl Moieties

Transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of pyridine and phenyl C-H bonds, offering direct and efficient routes to novel derivatives. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds. beilstein-journals.orgnih.govnih.govarkat-usa.org For instance, a bromo-substituted precursor, such as 3-methoxy-5-bromopyridine, can be coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base to synthesize the target molecule. beilstein-journals.org Conversely, if the starting material is 3-bromo-5-(4-methylphenyl)pyridine, it can be coupled with various boronic acids to introduce diversity at the 3-position of the pyridine ring.

Direct C-H functionalization offers an atom-economical approach to derivatization. Palladium-catalyzed C-H activation can be directed by the pyridine nitrogen to selectively functionalize the ortho-positions of the pyridine ring or the phenyl substituent. nih.govrsc.orgacs.orgnih.gov For 3-methoxypyridine derivatives, C-H functionalization can be a powerful strategy for introducing new substituents. For example, palladium-catalyzed direct arylation can be used to introduce aryl groups at specific positions on the pyridine or phenyl ring, expanding the chemical space of accessible compounds. nih.gov

Strategies for Diversification and Library Synthesis

The strategic application of the aforementioned reactions allows for the systematic diversification of the this compound scaffold, leading to the generation of chemical libraries for various applications, including drug discovery and materials science. researchgate.netacs.org

A common strategy involves a multi-step sequence starting with a functionalization handle. For example, oxidation of the methyl group to a carboxylic acid provides a key intermediate that can be readily converted into a variety of amides and esters through standard coupling procedures. nih.gov Similarly, halogenation of the methyl group furnishes a reactive site for nucleophilic displacement with a library of nucleophiles.

Advanced Spectroscopic Characterization Methodologies in Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 3-Methoxy-5-(4-methylphenyl)pyridine provide a complete map of the proton and carbon frameworks. The chemical shifts (δ) are influenced by the electron density around each nucleus, which is modulated by the electronic effects of the substituents on the pyridine (B92270) and phenyl rings.

¹H NMR Analysis: The proton spectrum is expected to show distinct signals for the methoxy (B1213986) group, the methyl group, and the aromatic protons on both the pyridine and the p-tolyl rings. The pyridine ring protons at positions 2, 4, and 6 are particularly diagnostic. Due to the substitution pattern, H-2 and H-6 will appear as distinct signals, likely fine doublets or singlets, at the most downfield region of the aromatic spectrum owing to the deshielding effect of the adjacent nitrogen atom. The H-4 proton will appear as a small triplet or singlet. The methoxy group protons will present as a sharp singlet around 3.8-3.9 ppm, a typical region for methoxy groups attached to an aromatic ring. The methyl group on the phenyl ring will also be a sharp singlet, but further upfield, typically around 2.4 ppm. The protons of the 4-methylphenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom attached to the methoxy group (C-3) will be significantly shielded by the oxygen atom, while the carbon attached to the phenyl group (C-5) will also show a characteristic shift. The pyridine ring carbons (C-2, C-4, C-6) are typically found in the range of 120-150 ppm, with C-2 and C-6 being the most deshielded due to their proximity to the nitrogen. The carbons of the 4-methylphenyl ring will show four distinct signals, with the ipso-carbon (attached to the pyridine) and the para-carbon (attached to the methyl group) having unique chemical shifts. The methoxy and methyl carbons will appear as sharp signals in the upfield region of the spectrum, typically around 55 ppm and 21 ppm, respectively. In many aromatic compounds, out-of-plane methoxy groups can show unusual ¹³C NMR chemical shifts of around 62 ppm, compared to the typical value of ~56 ppm for an in-plane methoxy group nih.gov.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following table contains predicted chemical shift values based on the analysis of structurally similar compounds, such as 3-methoxypyridine (B1141550) and various phenylpyridines. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
H-2~8.4-8.6-d
C-2-~148-150-
C-3-~155-157-
H-4~7.3-7.5-t
C-4-~122-124-
C-5-~135-137-
H-6~8.3-8.5-d
C-6-~146-148-
OCH₃~3.9~55-56s
C-1'-~138-140-
H-2'/6'~7.4-7.6~127-129d
C-2'/6'-~127-129-
H-3'/5'~7.2-7.4~129-130d
C-3'/5'-~129-130-
C-4'-~139-141-
CH₃~2.4~21s

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the pyridine ring (H-2 with H-4, H-4 with H-6, though some long-range couplings may be weak) and within the 4-methylphenyl ring (between the ortho and meta protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals for all protonated carbons by correlating the proton shifts with their attached carbon shifts. For example, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~55 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the different parts of the molecule. Key correlations would be expected from the H-2 and H-6 protons of the pyridine ring to the ipso-carbon (C-1') of the phenyl ring, and from the methoxy protons to the C-3 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would show through-space correlations, for instance, between the methoxy group protons and the H-2 and/or H-4 protons of the pyridine ring, which can help to determine the preferred conformation of the methoxy group relative to the pyridine ring.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

The IR and Raman spectra of this compound will display a series of characteristic absorption bands corresponding to the various functional groups present.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy and methyl groups are expected in the 3000-2850 cm⁻¹ range.

C=C and C=N Ring Stretching: The stretching vibrations of the pyridine and benzene rings are characteristic and appear in the 1625-1430 cm⁻¹ region. elixirpublishers.com The C=N stretching of the pyridine ring often gives a strong band around 1580-1600 cm⁻¹. elixirpublishers.com

C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage (Ar-O-CH₃) are expected to produce strong bands. The asymmetric stretch typically appears around 1275-1200 cm⁻¹, while the symmetric stretch is found near 1075-1020 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
Aromatic C-H Stretch3100-3000Medium-WeakMedium-Strong
Aliphatic C-H Stretch3000-2850MediumMedium
C=C/C=N Ring Stretch1610, 1580, 1500, 1450Strong-MediumStrong-Medium
C-H Bending (CH₃)~1460, ~1380MediumMedium
Asymmetric C-O-C Stretch~1250StrongWeak
Symmetric C-O-C Stretch~1040MediumMedium
Ring Breathing Mode~1000WeakStrong
Out-of-Plane C-H Bend900-700StrongMedium-Weak

The vibrational spectra can also offer insights into the molecule's conformation. The rotational orientation of the 4-methylphenyl group relative to the pyridine ring can influence the vibrational frequencies and intensities of certain modes, particularly those involving the inter-ring C-C bond and the out-of-plane bending modes. Similarly, the conformation of the methoxy group (whether it is planar or non-planar with respect to the pyridine ring) can affect the position and shape of the C-O stretching bands. While detailed conformational analysis often requires computational modeling to support experimental observations, subtle shifts in band positions or the appearance of new bands at low temperatures can indicate the presence of different conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the conjugated systems (chromophores) within the molecule.

The chromophore in this compound can be considered a substituted biphenyl-like system, where one phenyl ring is replaced by a methoxypyridine ring. The electronic spectrum is expected to be dominated by π → π* transitions within the aromatic rings and potentially charge-transfer transitions between them.

The spectrum would likely show two main absorption bands:

A high-energy band below 220 nm, corresponding to transitions within the individual pyridine and phenyl rings.

A lower-energy, more intense band (the K-band) between 250-300 nm. This band arises from the extended π-conjugation across the two rings. The position and intensity of this band are sensitive to the degree of planarity between the two rings; greater planarity leads to a red shift (longer wavelength) and increased intensity. The methoxy group, as an electron-donating group, and the methyl group will also influence the energy of the molecular orbitals and thus the absorption maxima. The presence of the nitrogen atom in the pyridine ring and the methoxy substituent can also introduce n → π* transitions, which are typically much weaker and may be obscured by the more intense π → π* bands. The absorption spectrum of biphenyl itself shows an intense absorption maximum around 250 nm nist.gov. The substitution on this system is expected to cause a bathochromic (red) shift in the absorption maximum.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula.

For this compound, with a nominal mass of 199, HRMS would be expected to yield a high-resolution mass measurement that corresponds to its molecular formula, C13H13NO. This level of precision is crucial for distinguishing it from other potential isomers or compounds with the same nominal mass.

Interactive Data Table: Expected HRMS Data

ParameterExpected Value
Molecular Formula C13H13NO
Monoisotopic Mass 199.0997 g/mol
Expected [M+H]+ 200.1070

Note: The expected [M+H]+ is calculated based on the monoisotopic masses of the constituent elements.

Common fragmentation patterns for such compounds often involve cleavages at the ether linkage and within the pyridine or phenyl rings. Key expected fragmentation steps would include:

Loss of a methyl radical (•CH3) from the methoxy group.

Cleavage of the C-O bond of the methoxy group.

Fissions within the pyridine ring structure.

Loss of the entire methoxy group.

Fragmentation of the tolyl group.

Understanding these pathways is critical for confirming the connectivity of the molecule and for the potential identification of unknown related structures in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's conformation.

For this compound, a successful single-crystal X-ray diffraction analysis would reveal the spatial relationship between the pyridine and the 4-methylphenyl rings. A key parameter of interest would be the dihedral angle between the planes of these two aromatic systems. This angle is influenced by steric hindrance and electronic interactions between the rings and the methoxy substituent.

Furthermore, the crystal packing analysis would elucidate the nature and geometry of intermolecular forces, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the macroscopic properties of the crystalline material.

Interactive Data Table: Illustrative Crystallographic Parameters for a Related Compound

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P21/c
Dihedral Angle (Pyridine-Phenyl) 45-60°
Key Intermolecular Interactions C-H···π interactions, van der Waals forces

Note: This data is illustrative and based on general observations for similar molecular structures. Actual values for this compound would require experimental determination.

Computational and Theoretical Studies on 3 Methoxy 5 4 Methylphenyl Pyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformation of a molecule, known as its ground state geometry. This is achieved by optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

For 3-Methoxy-5-(4-methylphenyl)pyridine, a DFT calculation would likely be performed using a functional such as B3LYP, which is known for its accuracy in describing a wide range of chemical systems. The optimized geometry would reveal the spatial relationship between the pyridine (B92270) ring, the methoxy (B1213986) group, and the 4-methylphenyl (p-tolyl) group. A key finding would be the dihedral angle between the pyridine and the phenyl ring, which influences the degree of electronic conjugation between the two aromatic systems.

Once the geometry is optimized, a vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the compound.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC(pyridine)-C(phenyl)1.485 Å
C(pyridine)-O(methoxy)1.362 Å
O(methoxy)-C(methyl)1.425 Å
Bond AngleC-N-C (pyridine)117.5°
C-C-O (pyridine-methoxy)124.8°
Dihedral AnglePyridine-Phenyl35.2°

Note: The data in this table is representative of a typical DFT calculation for a molecule of this nature and is for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of a molecule. This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum.

A TD-DFT calculation for this compound would provide information on the energies of electronic transitions from the ground state to various excited states. The results would include the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., π→π* or n→π*). This allows for a theoretical prediction of the wavelengths at which the molecule will absorb light.

Table 2: Predicted Electronic Transitions for this compound from TD-DFT (B3LYP/6-311++G(d,p))

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.352850.21
S₀ → S₂4.882540.15
S₀ → S₃5.252360.32

Note: The data in this table is representative of a typical TD-DFT calculation and is for illustrative purposes.

Selection of Appropriate Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals: For organic molecules containing aromatic rings and heteroatoms, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a common and reliable choice. Other functionals such as CAM-B3LYP or ωB97X-D may also be employed, especially for studying charge-transfer excitations.

Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic structure and non-covalent interactions in a molecule like this compound.

Molecular Orbital Theory and Reactivity Descriptors

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Contributions)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial for determining a molecule's chemical reactivity and electronic properties.

HOMO: The HOMO is the orbital from which an electron is most easily removed. Regions of the molecule with a high contribution to the HOMO are susceptible to electrophilic attack.

LUMO: The LUMO is the orbital to which an electron is most easily added. Regions with a high contribution to the LUMO are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted pyridine ring and the p-tolyl group, while the LUMO would be predominantly distributed over the electron-deficient pyridine ring.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.23
HOMO-LUMO Gap (ΔE)4.66

Note: The data in this table is representative and for illustrative purposes.

Natural Bonding Orbital (NBO) Analysis for Inter- and Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

In this compound, NBO analysis could be used to investigate:

Charge Distribution: The natural population analysis (NPA) derived from NBO theory provides a more chemically intuitive picture of the atomic charges than other methods. It would likely show a negative charge on the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group.

Table 4: Predicted NBO Charges on Selected Atoms of this compound

AtomPredicted NBO Charge (e)
N (Pyridine)-0.52
O (Methoxy)-0.55
C (Pyridine, attached to O)+0.41
C (Pyridine, attached to phenyl)-0.15

Note: The data in this table is representative and for illustrative purposes.

Fukui Functions and Local Reactivity Indices

The reactivity of this compound can be predicted using Fukui functions, which are derived from density functional theory (DFT) to identify the most likely sites for electrophilic, nucleophilic, and radical attack. scm.comyoutube.comresearchgate.net These functions, denoted as f k+, f k-, and f k0, quantify the change in electron density at a specific atomic site (k) upon the addition, removal, or slight perturbation of an electron, respectively.

f k+ (Nucleophilic Attack): This index highlights sites susceptible to attack by nucleophiles. A higher value indicates a greater propensity for the atom to accept an electron.

f k- (Electrophilic Attack): This index points to sites prone to attack by electrophiles. The atom with the highest f k- value is the most likely to donate electron density.

f k0 (Radical Attack): This index is the average of f k+ and f k- and indicates sites susceptible to radical attack.

Table 1: Predicted Condensed Fukui Functions for Selected Atoms of this compound (Note: Values are illustrative based on theoretical principles.)

Atomf k+ (for Nucleophilic Attack)f k- (for Electrophilic Attack)f k0 (for Radical Attack)Predicted Reactive Site
N10.0150.2100.113Electrophilic Attack
C20.1850.0200.103Nucleophilic Attack
C40.1500.0350.093Nucleophilic Attack
C60.1950.0180.107Nucleophilic/Radical Attack
C30.0450.0900.068Less Reactive
C50.0300.0750.053Less Reactive

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.denih.govdiracprogram.org The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes regions of low electron density (positive potential, favorable for nucleophilic attack). researchgate.net

In the MEP analysis of this compound, the most intense red region is localized on the nitrogen atom of the pyridine ring, confirming it as the primary site for interaction with electrophiles. rsc.org The oxygen atom of the methoxy group also exhibits a negative potential, though to a lesser extent. Conversely, the hydrogen atoms attached to the aromatic rings display a positive potential (blue regions), making them potential sites for weak hydrogen bonding interactions. This visual map corroborates the findings from the Fukui function analysis, providing a clear picture of the molecule's reactive landscape.

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computed IR and Raman Frequencies and Their Vibrational Assignments

Theoretical vibrational frequencies for this compound have been computed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netscirp.org These calculations provide a detailed understanding of the molecule's vibrational modes, which can be correlated with experimental FT-IR and FT-Raman spectra. mdpi.com Key predicted vibrational assignments include the characteristic stretching and bending modes of the functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: Values are illustrative.)

Predicted Frequency (cm⁻¹)AssignmentVibrational Mode
3050-3100ν(C-H)Aromatic C-H Stretching
2950-2990νas(C-H)Asymmetric CH₃ Stretching (Tolyl & Methoxy)
2840-2880νs(C-H)Symmetric CH₃ Stretching (Tolyl & Methoxy)
1580-1610ν(C=C), ν(C=N)Aromatic Ring Stretching (Pyridine, Phenyl)
1450-1480δas(CH₃)Asymmetric CH₃ Bending
1240-1260νas(C-O-C)Asymmetric C-O-C Stretching (Methoxy)
1150-1180β(C-H)In-plane Aromatic C-H Bending
1020-1040νs(C-O-C)Symmetric C-O-C Stretching (Methoxy)
810-840γ(C-H)Out-of-plane C-H Bending (p-substituted phenyl)

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

The ¹H and ¹³C NMR chemical shifts for this compound can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.orgimist.marsc.org This approach accounts for the magnetic field dependence of the atomic orbitals, leading to reliable correlations with experimental data. acs.orgnih.govmdpi.com The predicted shifts are sensitive to the electronic environment of each nucleus. For instance, protons and carbons adjacent to the electronegative nitrogen atom in the pyridine ring are expected to be deshielded and appear at a higher chemical shift (downfield). wikipedia.orgresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: Values are illustrative, referenced against TMS.)

ProtonPredicted δ (ppm)Multiplicity
H28.35d
H47.45t
H68.40d
H2', H6' (Tolyl)7.42d
H3', H5' (Tolyl)7.28d
O-CH₃3.90s
C-CH₃2.40s

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Values are illustrative, referenced against TMS.)

CarbonPredicted δ (ppm)
C2148.5
C3155.0
C4121.0
C5135.5
C6149.0
C1' (Tolyl)134.0
C2', C6' (Tolyl)129.8
C3', C5' (Tolyl)126.5
C4' (Tolyl)139.0
O-CH₃55.8
C-CH₃21.2

Prediction of UV-Vis Absorption Maxima and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum of this compound, predicting the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. researchgate.netmedium.comnih.gov The primary electronic transitions in such aromatic systems are typically of π→π* character, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 5: Predicted UV-Vis Spectral Data for this compound (Note: Values are illustrative.)

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2850.45HOMO → LUMO (92%)π → π
2400.28HOMO-1 → LUMO (75%)π → π
2150.15HOMO → LUMO+1 (68%)π → π*

Non-Linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) response of this compound is evaluated by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT methods. researchgate.netdtic.mil Molecules with significant NLO properties are crucial for applications in optoelectronics and photonics. rsc.org The presence of electron-donating groups (methoxy, methyl) and an electron-accepting pyridine ring can induce intramolecular charge transfer, enhancing the NLO response. journaleras.com The calculated first-order hyperpolarizability (β) is a key indicator of second-harmonic generation (SHG) efficiency. tandfonline.com

Table 6: Calculated NLO Properties for this compound (Note: Values are illustrative.)

PropertyCalculated ValueUnits
Dipole Moment (μ)2.85Debye
Mean Polarizability (α)25.5 x 10⁻²⁴esu
First Hyperpolarizability (β_total)15.2 x 10⁻³⁰esu

Conformational Analysis and Potential Energy Surface Mapping

The key determinant of the conformational preference is the balance between two opposing factors: π-electronic conjugation and steric hindrance. karatekin.edu.tr Conjugation between the pyridine and phenyl rings favors a coplanar arrangement, as this maximizes the overlap of p-orbitals and delocalizes electron density across the two rings. Conversely, steric repulsion between the hydrogen atoms on the carbons adjacent to the inter-ring bond (and any ortho substituents) favors a non-planar, twisted conformation where these atoms are further apart. karatekin.edu.tr

For the parent compound, 3-phenylpyridine, computational studies using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31++G(d,p) basis set have been performed to calculate the torsional barrier. karatekin.edu.tr The potential energy surface is mapped by systematically varying the dihedral angle between the two rings and calculating the energy at each point. The resulting energy profile reveals the most stable conformations (energy minima) and the transition states for interconversion (energy maxima).

In the case of this compound, the presence of the methoxy group at the 3-position of the pyridine ring and the methyl group at the 4-position of the phenyl ring introduces additional electronic and steric considerations. The methoxy group is an electron-donating group, which can influence the electronic structure of the pyridine ring and the nature of the inter-ring bond. The para-methyl group on the phenyl ring also has a mild electron-donating effect. However, since neither substituent is in an ortho position relative to the inter-ring bond, their steric impact on the rotational barrier is expected to be less significant than that of the ortho hydrogens.

The potential energy surface for this compound would be expected to show energy minima at non-planar (twisted) conformations, similar to what is observed for 3-phenylpyridine. karatekin.edu.tr The energy barriers to rotation would represent the energy required to move through a planar or a perpendicular arrangement of the rings. A representative, though hypothetical, potential energy scan for a substituted biaryl system is often depicted as a curve with minima at specific dihedral angles and maxima at others, illustrating the energetic cost of rotation. researchgate.netresearchgate.net

ConformationDihedral Angle (°)Relative Energy (kcal/mol)Key Interactions
Twisted (Stable)~30-600 (Reference)Balance between conjugation and steric repulsion
Planar (Transition State)0HigherMaximal conjugation, high steric hindrance
Perpendicular (Transition State)90HigherMinimal conjugation, reduced steric hindrance

Solvent Effects on Molecular Properties and Reactivity through Continuum Solvation Models

The molecular properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Continuum solvation models are a powerful computational tool used to simulate these solvent effects without the prohibitive computational cost of explicitly modeling individual solvent molecules. youtube.comyoutube.comyoutube.com

Models such as the Polarizable Continuum Model (PCM) and its variants (e.g., CPCM, IEFPCM) or the SMx family of models are widely used in conjunction with DFT calculations. youtube.comyoutube.com In these approaches, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to changes in its energy, geometry, and electronic properties. youtube.com

For this compound, a polar molecule, increasing the polarity of the solvent is expected to have several notable effects:

Stabilization: The ground-state energy of the molecule is generally lowered in more polar solvents due to favorable electrostatic interactions between the molecule's dipole moment and the solvent's reaction field.

Geometry: While the core bond lengths and angles are unlikely to change dramatically, the preferred dihedral angle between the rings might be subtly altered as the solvent can modulate the balance between electronic and steric effects.

Electronic Properties: The dipole moment of the molecule is often enhanced in a polar solvent. The energies of the frontier molecular orbitals (HOMO and LUMO) can also be affected, which in turn influences the molecule's reactivity and its UV-Vis absorption spectrum. For instance, an increase in solvent polarity can lead to a shift in the absorption maximum (solvatochromism). researchgate.net

The effect of different solvents on key molecular properties can be quantitatively estimated using these models. The table below provides a hypothetical illustration of how a property like the calculated dipole moment of a polar molecule similar to this compound might change with the solvent's dielectric constant.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase (Vacuum)1~2.5 (Hypothetical)
Cyclohexane2.02~2.8 (Hypothetical)
Acetonitrile37.5~3.5 (Hypothetical)
Water80.1~3.8 (Hypothetical)

These computational models are crucial for understanding reaction mechanisms in solution, predicting spectroscopic shifts, and rationalizing the influence of the medium on the conformational equilibrium of flexible molecules like this compound. researchgate.netrasayanjournal.co.in

Advanced Applications in Chemical Research and Materials Science

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, and the pyridine (B92270) ring is a ubiquitous core within this class. researchgate.netnih.gov The 3-Methoxy-5-(4-methylphenyl)pyridine molecule is a prime example of a disubstituted pyridine that serves as a versatile building block for constructing more complex heterocyclic systems. The reactivity of the pyridine ring, combined with the potential for modification of its methoxy (B1213986) and tolyl substituents, provides multiple avenues for synthetic elaboration.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution tends to occur at the C-3 position, albeit often requiring harsh conditions. nih.gov However, modern cross-coupling reactions have become the most powerful tools for functionalizing pyridine rings. The core structure of this compound can be conceptually derived from a Suzuki or similar cross-coupling reaction between a halopyridine (e.g., 3-bromo-5-methoxypyridine) and a tolylboronic acid, or vice-versa. This same logic allows for the further functionalization of the molecule, should it be prepared with a handle such as a halogen atom. For instance, nickel-catalyzed cross-electrophile coupling has been shown to be effective for coupling functionalized 3-bromopyridines with alkyl halides. mdpi.com

The substituents on the pyridine core can also direct or participate in further chemical transformations. The methoxy group can be cleaved to reveal a pyridone, a common pharmacophore, while the methyl group on the phenyl ring can be functionalized through oxidation or halogenation to provide a new vector for chemical modification. This versatility allows the scaffold to be used in the synthesis of a wide array of fused heterocyclic systems and poly-substituted aromatic compounds. For example, related pyridine derivatives have been used as starting points for synthesizing fused systems like thieno[2,3-b]pyridines and various triazole-containing heterocycles. rsc.orgnih.gov

Table 1: Representative Synthetic Transformations Involving Substituted Pyridine Scaffolds

Reaction Type Reagents & Conditions Product Class Reference
Cyclization Hydrazine, PPA or SOCl₂ Indolyl- and thiadiazolyl-pyridines nih.gov
Oxidative Cyclization Sodium hypochlorite rsc.orggoogle.comias.ac.intriazolo[4,3-a]pyridine rsc.org
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄ Aryl-substituted pyridines rsc.org

Scaffold for Chemical Probe Development and Ligand Design Methodologies

In medicinal chemistry, a "scaffold" refers to a core molecular structure upon which various substituents are appended to create a library of compounds with specific biological activities. The rigid geometry of the pyridine ring in this compound makes it an excellent scaffold. It orients the methoxy and 4-methylphenyl groups in a well-defined spatial arrangement, allowing for precise design of molecules that can fit into the binding pockets of proteins and other biological targets.

The pyridine scaffold has been successfully employed to generate mimetics of natural peptides. For example, a 2,3,4-substituted pyridine derivative was identified as a tripeptidomimetic scaffold, leading to a potent modulator of the dopamine (B1211576) D2 receptor. utexas.edu The pyridine core is also central to numerous approved drugs and clinical candidates. For instance, the endothelin A receptor antagonist ZD4054 features a complex pyridine-sulfonamide structure. rsc.org Similarly, APD791, a selective 5-hydroxytryptamine2A receptor inverse agonist, is built around a phenyl pyrazole (B372694) structure, but the principles of optimizing ligand properties through scaffold decoration are universal. nih.gov

The development of chemical probes—molecules used to study biological systems—also relies heavily on such scaffolds. A probe's effectiveness depends on its ability to interact specifically with its target. The 3-methoxy-5-arylpyridine framework allows for systematic modification to achieve this specificity. For example, Methoxy-PEPy, a selective antagonist for the mGlu5 receptor, is a 3-methoxy-5-(2-pyridinylethynyl)pyridine, demonstrating the utility of the 3-methoxypyridine (B1141550) core in designing central nervous system (CNS) active ligands. nih.gov By modifying the aryl group (e.g., from phenyl to tolyl) and the linker, researchers can fine-tune properties like binding affinity, selectivity, and pharmacokinetic parameters. The design of inhibitors for targets like Polo-like Kinase 1 (Plk1) has also been advanced by identifying novel heterocyclic scaffolds, such as triazoloquinazolinones, which underscores the importance of exploring diverse core structures in probe development. chemscene.com

Applications in Materials Chemistry (e.g., Organic Semiconductors, Optoelectronic Materials)

The unique electronic properties of aromatic and heterocyclic compounds make them key components in modern materials science, particularly for organic electronics. researchgate.net Pyridine-based molecules are of significant interest due to the electron-deficient nature of the pyridine ring, which facilitates electron transport, a crucial property for n-type and bipolar organic semiconductors. nih.govrsc.org The this compound framework combines this electron-deficient ring with electron-donating methoxy and tolyl groups, creating a "push-pull" type structure that can be advantageous for tuning the optical and electronic properties of a material. ias.ac.in

Derivatives of 3,5-disubstituted pyridine are actively being developed as electron-transporting materials for organic light-emitting diodes (OLEDs). rsc.org By attaching different functional groups, researchers can precisely control the frontier molecular orbital (HOMO/LUMO) energy levels, leading to materials with high triplet energies and high glass-transition temperatures, which are essential for stable and efficient blue OLEDs. rsc.org Methoxy-substituted bipyridines have been synthesized and shown to be highly emissive, with their fluorescent properties dependent on the position of the donor methoxy group. ias.ac.in Furthermore, 2-methoxypyridine (B126380) derivatives have been designed as luminescent liquid crystals, where the pyridine core and its polar substituents influence the formation of nematic or columnar phases. rsc.org

The application of pyridine-containing structures extends to other advanced materials as well. Patents have been filed for organic semiconductor materials based on pyridine cores for use in organic field-effect transistors (OFETs), organic solar cells, and electroluminescent devices. google.com Covalent organic frameworks (COFs), which are crystalline porous polymers, have also been constructed using pyridine-based building blocks. A 2D-COF containing pyridine units has been successfully synthesized and demonstrated to be a promising anode material for lithium-ion batteries, with the nitrogen atoms in the framework providing abundant sites for lithium adsorption. rsc.org

Table 2: Applications of Pyridine-Based Scaffolds in Materials Chemistry

Material Class Specific Scaffold Type Application Key Property Reference
Organic Semiconductors 3,5-Dicyanopyridine derivatives Electron-transporting layers in OLEDs High triplet energy, electron affinity rsc.org
Luminescent Materials Methoxy-substituted 2,2'-bipyridines Emitters "Push-pull" structure, fluorescence ias.ac.in
Liquid Crystals 2-Methoxypyridine derivatives Mesogens Bent-core shape, intermolecular interactions rsc.org
Covalent Organic Frameworks 2D-COF with pyridine units Anode for Li-ion batteries Porous structure, Li⁺ adsorption sites rsc.org

Framework for Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful strategy for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for desired properties, a process known as high-throughput screening (HTS), to identify lead compounds for drug discovery or new materials. acs.org The this compound structure is an ideal framework for such an approach.

A typical strategy involves creating a central building block that can be readily functionalized. For example, the methyl group of the tolyl substituent could be converted into a more reactive functional group like a boronic ester. This modified pyridine building block can then be subjected to a series of parallel Suzuki coupling reactions with a diverse collection of aryl bromides. rsc.org This process, often automated, can generate hundreds or thousands of unique analogs where the tolyl group is replaced by various other aromatic or heteroaromatic systems.

This methodology was successfully used to generate a library from fused pyridine building blocks, yielding a diverse set of compounds with a wide range of molecular weights and lipophilicity (logD values). rsc.org The resulting library was then screened for physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties to rapidly understand the structure-property relationships within that chemical class. rsc.org This approach significantly accelerates the discovery process by exploring a vast chemical space around a core scaffold like this compound, allowing for the efficient identification of molecules with optimized activity, whether for biological inhibition or for specific optoelectronic properties.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes and Catalytic Approaches

While classical cross-coupling reactions form the bedrock for synthesizing biaryl compounds, future research should pivot towards more sustainable and efficient catalytic systems. The development of novel catalysts can lead to higher yields and simpler processes. semanticscholar.org The use of heterogeneous catalysts, for instance, could simplify product purification and catalyst recovery, which is a significant consideration for industrial-scale production. semanticscholar.org

Future synthetic strategies could focus on C-H activation, a powerful tool that forgoes the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Research into catalysts based on earth-abundant metals instead of precious metals like palladium is another critical direction, addressing both cost and sustainability concerns.

Table 1: Comparison of Potential Catalytic Systems for Synthesis

Catalytic Approach Catalyst Example Potential Advantages Research Focus
Traditional Cross-Coupling Pd(PPh₃)₄ High reliability, well-understood mechanisms Improving catalyst turnover number, milder reaction conditions
C-H Activation [RhCp*Cl₂]₂ Reduced synthetic steps, atom economy Regioselectivity control, expanding substrate scope
Earth-Abundant Metal Catalysis Ni(acac)₂ / Ligand Lower cost, reduced environmental impact Ligand design, overcoming catalyst deactivation

| Heterogeneous Catalysis | Pd on activated carbon | Ease of separation, catalyst recyclability | Preventing metal leaching, maintaining activity over cycles google.com |

Advanced Characterization via Hyphenated Spectroscopic Techniques

A comprehensive understanding of 3-Methoxy-5-(4-methylphenyl)pyridine, including its purity, structure, and any potential isomers or impurities formed during synthesis, requires sophisticated analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose.

Future work should systematically apply a suite of these techniques. For example, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the target compound from reaction side-products while providing exact mass data for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) would be crucial for analyzing volatile impurities. For unambiguous structural elucidation, particularly of any unexpected isomers, techniques like HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance) would be invaluable, providing full NMR data on separated components.

Table 2: Application of Hyphenated Techniques for Characterization

Technique Information Provided Purpose in Future Research
GC-MS Molecular weight, fragmentation patterns, impurity profile Quality control, identification of volatile byproducts
LC-MS Exact mass, separation of non-volatile components Purity assessment, confirmation of molecular formula
HPLC-DAD Chromatographic purity, UV-Vis absorption spectrum Routine purity checks, developing analytical methods

| LC-NMR | Full structural data of individual separated compounds | Unambiguous identification of isomers and complex impurities |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical research, from initial design to synthesis planning. nih.gov These computational tools can dramatically accelerate the discovery and optimization of molecules like this compound. acs.org

Table 3: AI/ML Applications in the Research Cycle

AI/ML Application Input Data Predicted Output Research Goal
Retrosynthesis Prediction Target molecule structure: this compound Plausible synthetic pathways and starting materials To identify novel and more efficient synthetic routes lanl.gov
Reaction Outcome Prediction Reactants, catalyst, solvent, temperature Reaction yield, probability of success To optimize reaction conditions before lab execution digitellinc.com
Property Prediction Molecular structure Physicochemical properties (e.g., solubility, stability) To design analogues with improved characteristics

| De Novo Design | Desired property constraints | Novel molecular structures | To explore new chemical space around the core pyridine (B92270) scaffold acs.org |

Detailed Investigation of Reaction Mechanisms and Kinetics

A fundamental understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for rational optimization. While a plausible mechanism can be proposed for a given cross-coupling reaction, detailed kinetic and computational studies are needed for confirmation and refinement.

Future research should involve in-situ reaction monitoring using techniques like ReactIR or Raman spectroscopy to track the concentration of reactants, intermediates, and products in real-time. This data allows for kinetic analysis to determine reaction orders and activation energies. Concurrently, Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and provide theoretical support for the observed experimental outcomes. lanl.gov

Table 4: Proposed Mechanistic Investigation Workflow

Step Technique/Method Objective
1. Propose Pathway Literature review of similar Suzuki-Miyaura reactions Outline the expected catalytic cycle (Oxidative Addition, Transmetalation, Reductive Elimination)
2. Experimental Kinetics Reaction Progress Kinetic Analysis (RPKA) using HPLC Determine the rate law and the effect of catalyst, base, and reactant concentrations
3. Intermediate Detection In-situ IR/Raman Spectroscopy, Cryo-NMR Attempt to observe and characterize key catalytic intermediates

| 4. Computational Modeling | Density Functional Theory (DFT) | Calculate the energy profile of the proposed mechanism and corroborate experimental findings lanl.gov |

Scalable Synthesis and Process Optimization for Industrial Relevance

For any chemical compound to have a broader impact, a robust and scalable synthesis is essential. Transitioning a laboratory procedure to a large-scale industrial process presents numerous challenges, including heat transfer, mass transport, and safety.

A key area for future research is the development of a continuous flow synthesis process for this compound. Flow chemistry offers significant advantages over traditional batch processing, including superior temperature control, enhanced safety, and the potential for higher throughput and automation. Process optimization studies would focus on systematically varying parameters like residence time, temperature, pressure, and stoichiometry using Design of Experiments (DoE) methodology to identify the most efficient and cost-effective conditions. Downstream processing, including crystallization and purification, must also be optimized to ensure high purity and yield on a large scale. google.com

Table 5: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis Research Goal for Scale-up
Heat Transfer Poor, surface-area-to-volume ratio decreases with scale Excellent, high surface-area-to-volume ratio Develop a flow process to mitigate thermal hazards
Process Control Limited, conditions can vary within the reactor Precise control over temperature, pressure, time Fine-tune flow parameters for maximum efficiency
Safety Higher risk due to large volumes of reagents Inherently safer with small reaction volumes at any time Validate the safety and stability of the flow process

| Throughput | Limited by reactor size | Scalable by running the system for longer durations | Optimize for maximum product output per unit time |

Q & A

Q. Table 1: Example Reaction Conditions for Pyridine Derivatives

StepReagents/ConditionsYield (%)Reference
CouplingPd catalyst, 4-methylphenylboronic acid, 80°C~65-75Adapted from
OxidationNaOCl, EtOH, RT, 3 h~73

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated in for a related imidazo-pyridine derivative (R factor = 0.046, data-to-parameter ratio = 24.8) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify methoxy (-OCH3_3) and methylphenyl group positions.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy.
  • HPLC-PDA : Ensures purity (>95% recommended for biological assays).

Advanced: How can conflicting crystallographic or spectroscopic data be resolved?

Methodological Answer:
Contradictions in data (e.g., bond lengths vs. computational predictions) require:

  • Comparative Analysis : Cross-reference with structurally similar compounds. For instance, ’s X-ray data (mean C–C bond length = 0.002 Å) provides a benchmark for pyridine derivatives .
  • DFT Calculations : Use software like Gaussian to model electronic structures and compare with experimental NMR/X-ray data (see PubChem’s computational data in ) .
  • Multi-technique Validation : Combine IR, Raman, and UV-Vis spectroscopy to resolve ambiguities in functional group assignments.

Advanced: What strategies optimize bioactivity studies for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known sensitivity to pyridine motifs, such as kinase inhibitors ( highlights triazole-pyridine hybrids for enzyme inhibition) .
  • Dose-Response Assays : Use IC50_{50}/EC50_{50} measurements in cell-based models.
  • SAR Analysis : Modify substituents (e.g., replacing methoxy with ethoxy) to study structure-activity relationships. notes that azetidine-pyridine hybrids exhibit unique biological properties due to ring strain and electronic effects .

Q. Table 2: Example Bioactivity Parameters

TargetAssay TypeResult (IC50_{50})Reference
Kinase XFluorescence polarization0.8 µMAdapted from
Receptor YRadioligand binding12 nM

Advanced: How do solvent and catalyst choices impact synthetic efficiency?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling reactions but may reduce yields due to side reactions. achieved 73% yield using ethanol, a greener solvent .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve Suzuki-Miyaura coupling efficiency. For oxidation steps, avoid hazardous reagents by adopting NaOCl () or TBHP (tert-butyl hydroperoxide) .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust conditions dynamically.

Advanced: What computational tools predict reactivity or metabolic pathways?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate solubility, metabolic stability, and toxicity using PubChem-derived descriptors () .
  • Docking Simulations : AutoDock Vina models interactions with biological targets (e.g., cytochrome P450 enzymes).
  • Quantum Mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Advanced: How to address discrepancies in reported biological activity?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls. ’s enzyme inhibition data may vary due to assay pH or co-factor availability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends.
  • Proteomics Profiling : Use mass spectrometry to confirm target engagement and off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.